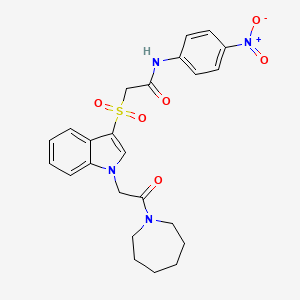
1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s role or use, if known.
Synthesis Analysis
Synthesis analysis involves studying the methods used to create a chemical compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms within a molecule. This can be done using various techniques, such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include studying the reagents and conditions needed for the reaction, as well as the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Pharmacological Activity
Research has demonstrated that derivatives similar to "1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" possess significant pharmacological properties. For instance, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which share structural features with the compound , have been shown to exhibit anxiolytic activity and muscle-relaxant properties that are centrally mediated. These compounds achieve a separation of anxiolytic and muscle-relaxant effects from other central nervous system activities, such as anticonvulsant, sedative, and hypnotic activities (Rasmussen et al., 1978).
Antipsoriatic Potential
Further investigation into pyrazolo[3,4-d]pyrimidine derivatives has revealed the discovery of potent FLT3 inhibitors. One such compound demonstrated significant antipsoriatic effects in a psoriatic animal model, highlighting the therapeutic potential of these molecules for treating psoriasis, a chronic T-cell-mediated autoimmune disease (Li et al., 2016).
Chemical Synthesis and Reactivity
On the synthetic chemistry front, research has focused on the reactivity of urea derivatives similar to "1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" with other chemical entities. For example, the reaction of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(Pyridin-3-yl)pyrimidin-2-yl) urea with methyl iodide and its X-ray crystallographic structure were explored, providing insights into the structural and reactivity aspects of these compounds (Jung et al., 2008).
Supramolecular Chemistry
The study of ureidopyrimidinones has revealed strong dimerization capabilities through quadruple hydrogen bonding, presenting opportunities for the development of supramolecular assemblies. These findings open avenues for the application of similar compounds in materials science and nanotechnology (Beijer et al., 1998).
Safety And Hazards
This involves studying the potential risks associated with handling or using the compound. This can include toxicity information, as well as precautions for safe handling and storage.
Direcciones Futuras
Future directions could involve potential areas of further research or applications for the compound. This could include potential uses in medicine, industry, or other fields.
I hope this general information is helpful. For more specific information about “1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea”, I would recommend consulting scientific literature or databases, or reaching out to a specialist in the field.
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-11-4-5-12(8-14(11)17)20-16(23)21-13-9-18-15(19-10-13)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGUPHXIHZOJTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2392262.png)
![diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2392263.png)
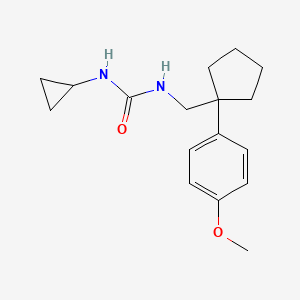
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2392268.png)
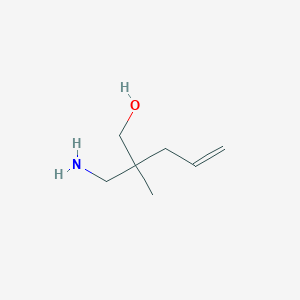
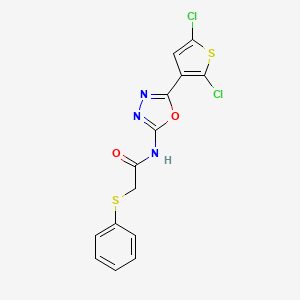
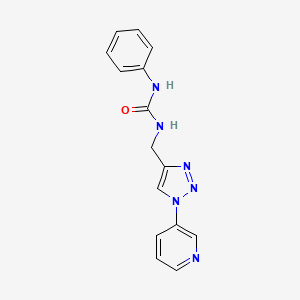
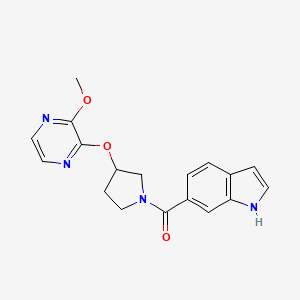
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2392277.png)
![Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate](/img/structure/B2392278.png)

![2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2392281.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2392282.png)
